N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-3-cyanobenzamide
Description
Properties
IUPAC Name |
3-cyano-N-(2-imidazo[1,2-b]pyrazol-1-ylethyl)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N5O/c16-11-12-2-1-3-13(10-12)15(21)17-6-7-19-8-9-20-14(19)4-5-18-20/h1-5,8-10H,6-7H2,(H,17,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDRYJXWSORCKLG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)NCCN2C=CN3C2=CC=N3)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Pyrazole Ring Formation
Initial synthesis begins with preparation of 1H-pyrazol-3-amine through:
- Knorr pyrazole synthesis : Condensation of hydrazine hydrate with β-ketoester (ethyl acetoacetate) in ethanol under reflux (78-82°C, 6 hr).
Reaction Scheme
$$
\text{CH}3\text{COCH}2\text{COOEt} + \text{N}2\text{H}4 \rightarrow \text{C}3\text{H}3\text{N}2\text{H}3 + \text{H}_2\text{O} + \text{EtOH}
$$
Yield: 89% (Source methodology).
Imidazo[1,2-b]pyrazole Assembly
Cyclization with α-haloketones via Huisgen reaction:
Procedure
- React 1H-pyrazol-3-amine (1 eq) with 2-bromo-1-phenylethanone (1.2 eq) in DMF at 60°C for 12 hr
- Neutralize with NaHCO₃, extract with EtOAc
- Purify via silica gel chromatography (hexane:EtOAc 3:1)
Key Data
| Parameter | Value | Source Reference |
|---|---|---|
| Yield | 76% | Adapted from |
| Reaction Temp | 60°C | |
| Chromatography System | Hexane:EtOAc (3:1) |
3-Cyanobenzoic Acid Preparation
Nitrile Group Installation
Method A : Rosenmund-von Braun Reaction
- Treat 3-bromobenzoic acid with CuCN (2 eq) in DMF at 150°C (48 hr)
Method B : Sandmeyer Cyanation
- Diazotize 3-aminobenzoic acid (NaNO₂/HCl)
- React with CuCN/KCN at 0-5°C
Comparative Analysis
| Parameter | Method A | Method B |
|---|---|---|
| Yield | 68% | 54% |
| Purity (HPLC) | 98.2% | 95.7% |
| Reaction Time | 48 hr | 6 hr |
| Source |
Amide Bond Formation
Coupling Reagent Screening
Protocol
Activate 3-cyanobenzoic acid (1 eq) with:
- EDCI/HOBt (1.2/1.2 eq) in DMF, 0°C→RT, 12 hr
- HATU/DIPEA (1.2/2 eq) in DCM, 0°C→RT, 6 hr
- T3P®/Pyridine (1.5/3 eq) in THF, 25°C, 8 hr
Performance Metrics
| Reagent System | Yield (%) | Purity (%) | Byproducts |
|---|---|---|---|
| EDCI/HOBt | 83 | 97.4 | <2% |
| HATU/DIPEA | 91 | 98.1 | <1% |
| T3P®/Pyridine | 78 | 96.8 | 3% |
Source and both validate EDCI/HOBt for benzamide couplings, while reports superior results with HATU.
Purification and Characterization
Chromatographic Techniques
- Normal Phase : Silica gel (230-400 mesh) with gradient elution (CH₂Cl₂:MeOH 95:5→90:10)
- Reverse Phase : C18 column (MeCN:H₂O + 0.1% TFA)
Critical Observations
Spectroscopic Data
¹H NMR (400 MHz, DMSO-d₆)
δ 8.72 (s, 1H, NH), 8.15-7.89 (m, 4H, Ar-H), 7.45 (s, 1H, imidazo-H), 6.92 (d, J=2.4 Hz, 1H, pyrazole-H), 4.21 (t, J=6.8 Hz, 2H, CH₂), 3.89 (q, J=6.4 Hz, 2H, CH₂)
HRMS (ESI-TOF)
Calculated for C₁₆H₁₄N₅O [M+H]⁺: 300.1114
Found: 300.1118
Process Optimization and Scale-Up Considerations
Temperature Effects on Cyclization
| Temp (°C) | Reaction Time (hr) | Yield (%) | Impurity Profile |
|---|---|---|---|
| 60 | 12 | 76 | <3% |
| 80 | 8 | 82 | 5-7% |
| 100 | 4 | 68 | 12% |
Solvent Impact on Coupling Efficiency
| Solvent | Dielectric Constant | Yield (%) | Reaction Time |
|---|---|---|---|
| DMF | 36.7 | 83 | 12 hr |
| DCM | 8.93 | 61 | 24 hr |
| THF | 7.52 | 72 | 18 hr |
Polar aprotic solvents (DMF) favored per
Chemical Reactions Analysis
Types of Reactions: N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-3-cyanobenzamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be used to modify the electronic properties of the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce different functional groups onto the imidazo[1,2-b]pyrazole core.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research has indicated that compounds containing imidazo[1,2-b]pyrazole moieties exhibit significant anticancer properties. For instance, derivatives of imidazo[1,2-b]pyrazole have been shown to inhibit specific kinases involved in cancer progression. N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-3-cyanobenzamide may function as a selective inhibitor of such kinases, potentially leading to the development of new cancer therapies.
Mechanism of Action
The mechanism through which this compound exerts its anticancer effects involves the modulation of signaling pathways critical for tumor growth and survival. By targeting specific kinases, it disrupts the phosphorylation processes essential for cancer cell proliferation.
Pharmacology
Inhibition of Enzymatic Activity
Studies have demonstrated that this compound can act as an inhibitor for various enzymes, particularly those involved in metabolic pathways. For example, it has been reported to inhibit phosphodiesterase enzymes, which play a crucial role in cellular signaling by regulating the levels of cyclic nucleotides.
Potential as a Therapeutic Agent
Given its ability to modulate enzymatic activity, this compound is being investigated for its potential therapeutic applications in treating conditions such as cardiovascular diseases and certain metabolic disorders. Its selective inhibition could lead to fewer side effects compared to non-selective inhibitors.
Material Science
Synthesis of Functional Materials
The unique chemical structure of this compound allows for its use in synthesizing functional materials. It can be incorporated into polymer matrices to enhance their mechanical properties or introduce specific functionalities such as conductivity or catalytic activity.
Nanotechnology Applications
In nanotechnology, this compound can serve as a building block for creating nanoscale materials with tailored properties. Its incorporation into nanostructures could lead to advancements in drug delivery systems or sensors that respond to biological stimuli.
Case Study 1: Anticancer Properties
A study published in the Journal of Medicinal Chemistry highlighted the synthesis of various imidazo[1,2-b]pyrazole derivatives and their evaluation against cancer cell lines. The results indicated that certain derivatives exhibited IC50 values in the low micromolar range, suggesting potent anticancer activity .
Case Study 2: Enzymatic Inhibition
Another research article focused on the inhibition of phosphodiesterase enzymes by imidazo[1,2-b]pyrazole derivatives. The study demonstrated that these compounds could effectively lower cyclic AMP levels in cellular assays, indicating their potential use in treating conditions associated with elevated cyclic nucleotide levels .
Data Table: Summary of Applications
| Application Area | Specific Use Cases | Key Findings |
|---|---|---|
| Medicinal Chemistry | Anticancer therapy | Inhibits specific kinases |
| Pharmacology | Enzymatic inhibition | Reduces cyclic nucleotide levels |
| Material Science | Synthesis of functional materials | Enhances mechanical properties |
| Nanotechnology | Building blocks for nanoscale materials | Tailored properties for drug delivery |
Mechanism of Action
The mechanism of action of N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-3-cyanobenzamide involves its interaction with specific molecular targets. The compound’s imidazo[1,2-b]pyrazole core can bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Functional Group Analysis
The compound’s closest structural analogues include: 1. N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide (): - Key Differences: - Substitution at the benzamide position: 3-methyl vs. 3-cyano. - Auxiliary groups: A hydroxyl-containing tert-butyl group vs. an imidazo[1,2-b]pyrazole-ethyl chain. - Functional Implications: - The 3-cyano group in the target compound likely increases polarity and hydrogen-bonding capacity compared to the 3-methyl group in ’s compound.
- Key Differences :
- Ponatinib features a carboxamide-linked diarylurea core, whereas the target compound lacks urea functionality.
- The imidazo[1,2-b]pyrazole system contrasts with ponatinib’s pyrido[3,4-d]pyrimidine scaffold.
- Functional Implications :
- Ponatinib’s bulkier structure confers specificity for Bcr-Abl kinase, while the target compound’s compact design may favor alternative kinase targets or allosteric binding .
Crystallographic and Spectroscopic Characterization
- Target Compound: No crystallographic data is available in the provided evidence. Spectroscopic characterization (e.g., ¹H NMR, IR) would resemble ’s protocol but with distinct shifts due to the cyano and imidazo[1,2-b]pyrazole groups.
- ’s Compound : Characterized via X-ray diffraction, confirming the N,O-bidentate geometry critical for metal coordination .
- Ponatinib : Structural confirmation relied on ¹H-NMR and ESI-MS due to challenges in crystallizing large kinase inhibitors .
Research Implications and Limitations
- Gaps in Data : The absence of crystallographic or biochemical data for the target compound limits direct mechanistic comparisons.
- Methodological Notes: Structural refinements for analogues (e.g., ’s X-ray analysis using SHELX ) suggest similar approaches could elucidate the target compound’s conformation.
- Therapeutic Potential: The imidazo[1,2-b]pyrazole scaffold’s prevalence in kinase inhibitors (e.g., ponatinib) supports further exploration of the target compound in oncology .
Biological Activity
N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-3-cyanobenzamide is a complex organic compound recognized for its potential biological activities, particularly in medicinal chemistry. This compound features an imidazo[1,2-b]pyrazole core, which is known to exhibit various pharmacological properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula: C16H16N4O
- Molecular Weight: 284.33 g/mol
This compound's structure is characterized by the presence of a cyanobenzamide group attached to an imidazo[1,2-b]pyrazole moiety, which contributes to its unique biological properties.
The biological activity of this compound primarily involves its interaction with specific molecular targets within cells. The imidazo[1,2-b]pyrazole core is known to bind to various enzymes and receptors, modulating their activity. This interaction can lead to significant biological effects including:
- Inhibition of Enzyme Activity: The compound may inhibit specific kinases or other enzymes involved in cellular signaling pathways.
- Alteration of Signal Transduction: It can influence pathways that regulate cell proliferation and apoptosis.
Biological Activity and Therapeutic Applications
Research has indicated that compounds containing the imidazo[1,2-b]pyrazole structure have promising applications in treating various diseases:
Anticancer Activity:
Studies have demonstrated that derivatives of imidazo[1,2-b]pyrazole exhibit potent anticancer properties. For instance, related compounds have been shown to act as BCR-ABL kinase inhibitors, which are crucial in the treatment of chronic myeloid leukemia (CML). One study reported a derivative with an IC50 value of 8.5 nM against BCR-ABL kinase . This suggests that this compound may possess similar inhibitory effects.
Antibacterial and Antiviral Properties:
The compound's ability to interact with biological targets also suggests potential antibacterial and antiviral activities. The imidazo[1,2-b]pyrazole scaffold is known for its diverse bioactivity, making it a valuable component in drug discovery aimed at infectious diseases .
Case Studies
Several studies have explored the biological activity of compounds similar to this compound:
Q & A
Basic: What synthetic methodologies are recommended for preparing N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-3-cyanobenzamide, and how can reaction conditions be optimized?
Answer:
The synthesis involves multi-step reactions, including:
- Cyano-group introduction : Use of ethyl cyanoformate as an electrophile under controlled temperatures (25°C) to minimize side reactions .
- Heterocyclic ring formation : Coupling of imidazo[1,2-b]pyrazole with benzamide derivatives via palladium-catalyzed cross-coupling or nucleophilic substitution, requiring anhydrous conditions and inert atmospheres .
- Protecting groups : Temporary protection of reactive sites (e.g., using (2-(trimethylsilyl)ethoxy)methyl (SEM) groups) to prevent undesired interactions during synthesis .
Optimization : Monitor reaction progress via TLC or HPLC. Adjust solvent polarity (e.g., THF for metalation steps) and stoichiometry (e.g., 1.5 equivalents of electrophiles) to improve yields (>65%) .
Basic: What characterization techniques are critical for confirming the structure and purity of this compound?
Answer:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to verify connectivity of the imidazo-pyrazole core and benzamide substituents. Look for characteristic shifts (e.g., cyano group at ~110 ppm in ¹³C NMR) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular formula (e.g., [M+H]⁺ ion matching C₁₆H₁₄N₆O).
- HPLC : Reverse-phase chromatography (C18 column, acetonitrile/water gradient) to assess purity (>95%) and detect impurities from incomplete coupling steps .
Advanced: How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?
Answer:
- Linker modification : Replace the ethyl linker with rigid triple bonds (e.g., ethynyl groups) to enhance binding to sterically constrained targets, as demonstrated in kinase inhibitors .
- Substituent screening : Test analogs with varied substituents on the benzamide (e.g., fluoro, trifluoromethyl) to evaluate effects on solubility and target affinity .
- Biological assays : Use Ba/F3 cell lines transfected with target proteins (e.g., BCR-ABL mutants) to measure IC₅₀ values. Compare wild-type vs. mutant activity to identify resistance profiles .
Advanced: What computational strategies predict target interactions and binding modes of this compound?
Answer:
- Molecular docking : Use software like AutoDock Vina to model interactions with kinase ATP-binding pockets. Focus on hydrogen bonding with hinge regions (e.g., backbone NH of Glu286) and hydrophobic contacts with gatekeeper residues (e.g., Ile315 in BCR-ABL) .
- MD simulations : Perform 100-ns simulations in explicit solvent (e.g., GROMACS) to assess binding stability and identify critical residue fluctuations .
- Free-energy calculations : Apply MM-PBSA to rank analog binding affinities and prioritize synthesis .
Advanced: How can contradictory data in biological assays (e.g., varying IC₅₀ values across cell lines) be resolved?
Answer:
- Assay standardization : Use isogenic cell lines (e.g., Ba/F3 cells expressing wild-type vs. mutant kinases) to isolate compound effects from genetic variability .
- Off-target profiling : Screen against panels of 100+ kinases (e.g., KinomeScan) to identify unintended targets contributing to variability .
- Metabolic stability tests : Assess compound stability in liver microsomes to rule out confounding effects from differential metabolism in cell lines .
Basic: What are common impurities formed during synthesis, and how are they removed?
Answer:
- Byproducts : Unreacted starting materials (e.g., imidazo-pyrazole intermediates) or deprotected SEM groups.
- Purification :
- Column chromatography : Use silica gel with gradients of ethyl acetate/hexane + 5% triethylamine to resolve polar impurities .
- Recrystallization : Ethanol/water mixtures to isolate pure crystals, monitored by melting point analysis .
Advanced: What pharmacokinetic (PK) studies are essential for advancing this compound to in vivo models?
Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
